molecular formula C15H16N4O2S2 B4516350 3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine

3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B4516350
M. Wt: 348.4 g/mol
InChI Key: DUUCLGUAKDFNEH-UHFFFAOYSA-N
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Description

3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique combination of a thiophene ring, a piperidine ring, and a triazolopyridine moiety, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted under acidic conditions.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Cyclization to Form the Triazolopyridine Moiety: The final step involves the cyclization of the intermediate with a suitable triazole precursor under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antidiabetic and antiviral properties.

    2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Exhibits antimalarial activity.

Uniqueness

3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine is unique due to its combination of a thiophene ring and a triazolopyridine moiety, which imparts distinct biological activities and potential therapeutic applications not commonly found in other similar compounds.

Properties

IUPAC Name

3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-23(21,14-5-3-11-22-14)18-9-6-12(7-10-18)15-17-16-13-4-1-2-8-19(13)15/h1-5,8,11-12H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUCLGUAKDFNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
3-[1-(Thiophen-2-ylsulfonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine

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